Propane;ZINC;bromide
Description
A Legacy of Organozinc Chemistry
The journey of organozinc reagents began in 1849 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgdigitellinc.com This pioneering work laid the foundation for the field of organometallic chemistry. wikipedia.orgdigitellinc.com Over the following decades, chemists like Aleksandr Mikhailovich Zaitsev and his students expanded the utility of these reagents, notably in the synthesis of alcohols. digitellinc.com A significant milestone was the development of the Reformatsky reaction, which utilized an α-halocarboxylate ester with zinc to form β-hydroxy esters. digitellinc.com Another key early application was the Simmons-Smith reaction, which employs a zinc-based carbenoid to create cyclopropanes from olefins. wikipedia.org These early discoveries highlighted the unique reactivity of organozinc compounds, which are generally less reactive and more functional group tolerant than their Grignard or organolithium counterparts. wikipedia.orgresearchgate.net
The Rise of Organozinc Halides in Carbon-Carbon Bond Formation
The true potential of organozinc halides, including propylzinc bromide, was unlocked with the advent of transition metal-catalyzed cross-coupling reactions. The Negishi coupling, a reaction that couples organic halides with organozinc compounds using a palladium or nickel catalyst, has become a cornerstone of modern organic synthesis. wikipedia.org This reaction's significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Ei-ichi Negishi, Richard F. Heck, and Akira Suzuki for their work on palladium-catalyzed cross-couplings. uni-muenchen.de
The development of highly active forms of zinc, such as Rieke® Zinc, was crucial. sigmaaldrich.com This activated zinc reacts directly with organic halides, including those with sensitive functional groups like nitriles and esters, to form the corresponding organozinc halides. sigmaaldrich.com This breakthrough expanded the scope and versatility of organozinc reagents, making them indispensable tools for constructing complex molecules. sigmaaldrich.com
Propylzinc Bromide: A Versatile Synthetic Tool
Propylzinc bromide exists as two isomers: n-propylzinc bromide and iso-propylzinc bromide (2-propylzinc bromide). Both are typically supplied as solutions in tetrahydrofuran (B95107) (THF), a solvent that enhances their stability. smolecule.comvulcanchem.com These reagents serve as nucleophilic sources of propyl groups in a variety of chemical transformations.
Physicochemical Properties of Propylzinc Bromide Isomers:
| Property | n-Propylzinc bromide | iso-Propylzinc bromide |
| Molecular Formula | C₃H₇BrZn | C₃H₇BrZn |
| Molecular Weight | 188.38 g/mol | 188.4 g/mol |
| CAS Number | 156567-57-6 | 77047-87-1 |
| Density (0.5 M in THF) | ~0.947 g/mL at 25 °C | 0.963 g/mL at 25 °C |
| Boiling Point | Not specified | 65-67 °C (1013 hPa) |
| SMILES String | CCC[Zn]Br | CC(C)[Zn]Br |
Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.comscientificlabs.com
The primary application of propylzinc bromide is in palladium- or nickel-catalyzed cross-coupling reactions, particularly the Negishi coupling. wikipedia.org This allows for the efficient formation of carbon-carbon bonds by coupling the propyl group with various organic halides (aryl, vinyl, etc.). wikipedia.org For instance, 2-propylzinc bromide has been effectively used in palladium-catalyzed Negishi couplings with aryl halides to create alkyl-aryl bonds.
Beyond the Negishi reaction, propylzinc bromide can participate in other transformations. For example, it can be used in carbometalation reactions with carbonyl compounds like aldehydes and ketones. smolecule.com The choice between the n-propyl and iso-propyl isomer allows for strategic control over the final product's structure, introducing either a linear or a branched propyl group. The reagent's compatibility with a range of functional groups makes it a valuable asset in the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates. vulcanchem.com
Properties
Molecular Formula |
C3H7BrZn-2 |
|---|---|
Molecular Weight |
188.4 g/mol |
IUPAC Name |
propane;zinc;bromide |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;/p-1 |
InChI Key |
WHVWHUDWVXEZHM-UHFFFAOYSA-M |
Canonical SMILES |
CC[CH2-].[Zn].[Br-] |
Origin of Product |
United States |
Fundamental Reactivity and Mechanistic Investigations of Propylzinc Bromide
Role of Propylzinc Bromide in Catalytic Cycles
Propylzinc bromide is a key reagent in various transition metal-catalyzed cross-coupling reactions, which are fundamental processes for forming carbon-carbon bonds. libretexts.org These reactions typically proceed through a catalytic cycle involving a low-valent transition metal, such as palladium(0) or nickel(0). libretexts.orgyoutube.com The cycle generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comwikipedia.org Propylzinc bromide plays its crucial role in the transmetalation step, delivering the propyl nucleophile to the metal center.
| Step | Description | Role of Propylzinc Bromide |
|---|---|---|
| 1. Oxidative Addition | A low-valent transition metal catalyst (e.g., Pd(0), Ni(0)) reacts with an organic halide (R-X), inserting into the R-X bond. This increases the metal's oxidation state and coordination number by two. wikipedia.orgyoutube.com | Not directly involved. |
| 2. Transmetalation | The organozinc reagent (Propyl-ZnBr) exchanges its organic group with the halide on the transition metal center. youtube.com | Serves as the source of the propyl nucleophile, transferring it to the activated transition metal complex. |
| 3. Reductive Elimination | The two organic groups (the propyl group and the R group from the organic halide) couple and are eliminated from the metal center, forming the final product (Propyl-R). This step regenerates the low-valent catalyst, which can re-enter the cycle. wikipedia.orgumb.eduumb.edu | The propyl group, now attached to the catalyst, is coupled to the other organic partner. |
Oxidative addition is the initial step in many cross-coupling catalytic cycles. wikipedia.org In this process, a metal complex with a low oxidation state and vacant coordination sites reacts with a substrate, such as an organic halide (e.g., an aryl bromide), cleaving a bond in the substrate and adding two new ligands to the metal center. wikipedia.orgyoutube.com This reaction increases the formal oxidation state and the coordination number of the metal by two. wikipedia.orglibretexts.org For example, a palladium(0) complex will react with an aryl bromide (Ar-Br) to form a palladium(II) species. nih.govresearchgate.net
The mechanism of oxidative addition can be concerted, where the two new ligands add simultaneously, often resulting in a cis-geometry. wikipedia.orgyoutube.com This is common for non-polar substrates like H₂. wikipedia.org Alternatively, for polar substrates like alkyl or aryl halides, the mechanism can be stepwise, resembling an Sₙ2-type nucleophilic attack by the metal center on the electrophilic carbon, or involve radical pathways. youtube.comlibretexts.orgnih.gov Propylzinc bromide itself does not undergo oxidative addition to the catalyst in these cycles; rather, it is the co-reagent (the electrophile) that activates the catalyst in this manner.
Transmetalation is the key step where propylzinc bromide participates directly in the catalytic cycle. youtube.com After the oxidative addition of an organic halide to the transition metal center, the resulting complex undergoes transmetalation with the organozinc reagent. In this step, the propyl group is transferred from the zinc atom to the transition metal (e.g., palladium, nickel, or copper), and the halide from the metal complex is transferred to the zinc. youtube.com
Palladium: In palladium-catalyzed couplings like the Negishi coupling, an organopalladium(II) halide complex formed after oxidative addition reacts with propylzinc bromide. The propyl group replaces the halide on the palladium, forming a diorganopalladium(II) intermediate. youtube.comnih.gov This process is often irreversible and driven by the formation of a stable zinc halide salt. youtube.com
Nickel: Nickel-catalyzed cross-couplings also rely heavily on transmetalation from organozinc reagents. nih.gov The process is analogous to palladium-catalyzed reactions, where an organonickel(II) halide intermediate exchanges its halide for the propyl group from propylzinc bromide. nih.gov In some cases, the formation of a more reactive zincate species, facilitated by salts like ZnBr₂, can promote the transmetalation step. chemrxiv.org The mechanism can sometimes involve redox-transmetalation, where the oxidation state of the nickel center changes during the transfer. chemrxiv.org
Copper: Organozinc reagents can also transmetalate to copper catalysts. studfile.net In copper-catalyzed reactions, the transfer of the propyl group from zinc to a copper species is a critical step for forming the desired carbon-carbon bond. The mechanism can be influenced by bases and the specific copper species involved. nih.govmdpi.com
Reductive elimination is typically the final, product-forming step of a cross-coupling cycle. wikipedia.orgwikipedia.org In this intramolecular reaction, the two organic ligands previously attached to the transition metal center—one from the organic halide (via oxidative addition) and the propyl group (via transmetalation)—are coupled together, forming a new covalent bond. wikipedia.org As the new bond is formed, the metal's oxidation state and coordination number each decrease by two, regenerating the original low-valent catalyst which can then restart the cycle. libretexts.orgumb.eduumb.edu
For reductive elimination to occur, the two ligands to be coupled must generally be in a cis orientation to each other on the metal's coordination sphere. libretexts.orgwikipedia.orgumb.edu If they are in a trans position, an isomerization to the cis form must occur before elimination can proceed. umb.edu The mechanism is often a concerted, nonpolar, three-centered process that occurs with retention of stereochemistry at the carbon centers. wikipedia.orgumb.edu The rate and selectivity of reductive elimination can be influenced by several factors, including the nature of the ligands, the metal's identity, and the presence of Lewis acids which can accelerate the process in some systems. nih.govnih.gov
Stereochemical Course and Stereoselectivity in Propylzinc Bromide Mediated Reactions
The addition of organozinc reagents to prochiral carbonyl compounds is a fundamental method for creating new stereocenters. The stereochemical outcome of these reactions can be controlled through the use of chiral auxiliaries or chiral ligands, leading to the preferential formation of one enantiomer or diastereomer over another.
Chiral Auxiliaries and Ligand-Controlled Stereoselective Transformations
The asymmetric addition of organozinc reagents, including alkylzinc species analogous to propylzinc bromide, to aldehydes is a well-established strategy for synthesizing enantioenriched secondary alcohols. This is typically achieved by employing a stoichiometric or catalytic amount of a chiral ligand that coordinates to the zinc reagent, creating a chiral environment that directs the addition to one of the two enantiotopic faces of the aldehyde.
A variety of chiral ligands have been successfully employed for this purpose. Chiral amino alcohols, such as those derived from (-)-β-pinene, have been shown to act as effective chiral auxiliaries in the addition of dialkylzinc reagents to a range of aromatic, aliphatic, and α,β-unsaturated aldehydes, producing secondary alcohols with high yields and excellent enantiomeric excess (ee). organic-chemistry.org The spatial arrangement of the coordinating amino and alcohol groups on the ligand dictates the enantiofacial selectivity of the addition. organic-chemistry.org
Similarly, chiral 1,1′-bi-2-naphthol (BINOL) derivatives have been developed as highly effective catalysts for the enantioselective addition of both alkylzinc and arylzinc reagents to aldehydes. nih.gov These ligands create a chiral environment around the zinc atom, leading to high levels of asymmetric induction. nih.gov The asymmetric addition of alkenylzinc reagents to aldehydes, controlled by chiral ligands like (-)-3-exo-(dimethylamino)isoborneol (DAIB), has also been a key step in the total synthesis of natural products. wikipedia.org
In addition to ligand-controlled strategies, chiral auxiliaries attached to the substrate can direct stereoselective alkylations. For example, chiral oxazolidinones, attached as N-acyl groups, are widely used to direct the diastereoselective alkylation of enolates. researchgate.netnih.govresearchgate.net While this method is more commonly associated with strong base-generated enolates, the principles of steric hindrance guiding the approach of an electrophile (or nucleophile) are fundamental to stereocontrol in many organic reactions.
| Organozinc Type | Aldehyde Type | Chiral Ligand/Auxiliary | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Dialkylzinc | Aromatic, Aliphatic | β-Pinene derived amino alcohols | Up to 99% |
| Dialkylzinc | Aromatic, Aliphatic, α,β-Unsaturated | BINOL derivatives | 90% to >99% |
| Alkenylzinc | Aliphatic | (-)-3-exo-(dimethylamino)isoborneol (DAIB) | High |
| Diphenylzinc | Aromatic, Aliphatic, Vinyl | BINOL derivatives | 83-94% |
Functional Group Compatibility and Chemoselectivity Profiles
A significant advantage of organozinc reagents like propylzinc bromide is their moderate reactivity compared to more polar organometallic counterparts such as organolithium or Grignard reagents. This attenuated reactivity translates into higher tolerance for a variety of common organic functional groups, allowing for the synthesis of complex, polyfunctional molecules without the need for extensive use of protecting groups. wikipedia.org
Tolerance to Common Organic Functionalities (e.g., Esters, Nitriles, Aldehydes, Amides, Acetals)
Propylzinc bromide and other organozinc halides exhibit excellent chemoselectivity, reacting preferentially in the presence of sensitive functional groups. This compatibility is particularly evident in catalyzed cross-coupling reactions.
Studies on the Pd/NHC-catalyzed Negishi cross-coupling of alkylzinc halides have demonstrated that the reaction proceeds efficiently in the presence of substrates containing amides, nitriles, esters, and acetals, providing the coupled products in good to high yields. nih.gov This indicates that under the catalytic conditions, the propylzinc reagent does not readily add to or react with these functionalities. The formation of organozinc reagents is also known to be compatible with alkyl halides that already contain ester or nitrile groups. wikipedia.org Furthermore, functionalized organozinc reagents bearing ester or cyanide groups can themselves undergo reactions, such as cyanation with p-toluenesulfonyl cyanide, to yield polyfunctional nitriles, underscoring the inertness of these groups to the organozinc moiety under specific conditions. researchgate.net
| Functional Group Present in Substrate | Reaction Success | Typical Yield Range |
|---|---|---|
| Amide | Yes | 61-92% |
| Nitrile | Yes | 61-92% |
| Ester | Yes | 61-92% |
| Acetal | Yes | 61-92% |
| Alkyne | Yes | 61-92% |
Limitations in Substrate Scope and Reaction Conditions (e.g., Nitroarenes, Anhydrous Conditions)
Despite their high functional group tolerance, the use of propylzinc bromide is not without limitations.
Anhydrous Conditions: Like most organometallic reagents, propylzinc bromide is sensitive to protic sources. It is unstable towards protic solvents, such as water and alcohols, which will protonate the carbanionic propyl group, quenching the reagent. wikipedia.org Therefore, reactions involving propylzinc bromide must be carried out under strictly anhydrous and often oxygen-free conditions to prevent degradation and ensure reactivity. google.comgoogle.com
Nitroarenes: The nitro group is generally not compatible with organozinc reagents. The zinc metal used to prepare the reagent, or the organozinc reagent itself, can reduce the nitro group. Studies have shown that nitroarenes undergo reductive reactions in the presence of zinc dust and an alkyl halide. clockss.org The highly electrophilic nature of the nitro group makes it susceptible to reduction or nucleophilic attack, which would be a competing pathway, limiting the utility of propylzinc bromide in reactions with substrates bearing this functionality. rsc.org While some specific reactions of organozinc reagents with α,β-unsaturated compounds containing nitro groups have been reported, the nitro group is generally considered an incompatible functionality. google.com
Applications of Propylzinc Bromide in Advanced Organic Transformations
Cross-Coupling Reactions
Propylzinc bromide is extensively used in palladium or nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions are fundamental in organic synthesis for constructing molecular frameworks.
Negishi Coupling with Varied Electrophiles (e.g., Aryl, Alkenyl, Alkyl Halides)
The Negishi coupling is a prominent application of propylzinc bromide, enabling the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. wikipedia.orgmit.edu This reaction involves the coupling of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.org
With Aryl Halides: Propylzinc bromide reacts with a wide range of aryl bromides and activated aryl chlorides. mit.eduorganic-chemistry.org For instance, the coupling of isopropylzinc bromide with various aryl bromides, including those with electron-donating and electron-withdrawing groups, proceeds with high efficiency. organic-chemistry.orgnih.gov A notable development is the use of the CPhos ligand with a palladium catalyst, which has shown excellent selectivity for the branched isopropyl product over the linear n-propyl product, effectively suppressing the undesired β-hydride elimination pathway. mit.edunih.gov This method is tolerant of numerous functional groups such as esters, nitriles, and even unprotected indoles. organic-chemistry.org
With Alkenyl Halides: The Negishi reaction also facilitates the coupling of propylzinc bromide with alkenyl halides. smolecule.com This transformation is valuable for the stereospecific synthesis of substituted alkenes. smolecule.com
With Alkyl Halides: While less common, the coupling of propylzinc bromide with alkyl halides is an important method for constructing alkyl-alkyl linkages. nih.gov These reactions often require specific catalytic systems to achieve high yields and selectivity. core.ac.uk
Table 1: Selected Examples of Negishi Coupling with Propylzinc Bromide
| Electrophile | Catalyst System | Product | Yield (%) | Branched:Linear Ratio | Reference |
|---|---|---|---|---|---|
| 4-Methoxy-phenyl bromide | Pd(OAc)₂ / CPhos | 4-Isopropyl-anisole | 92 | 37:1 | mit.edu |
| 4-Ph-phenyl bromide | Pd(OAc)₂ / CPhos | 4-Isopropyl-biphenyl | 95 | 39:1 | mit.edu |
| 4-CO₂Me-phenyl bromide | Pd(OAc)₂ / CPhos | Methyl 4-isopropylbenzoate | 94 | >50:1 | mit.edu |
| 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2-Isopropylbenzonitrile | 95 | 95:5 | nih.gov |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / CPhos | 1-Fluoro-4-isopropylbenzene | 56 | - | nih.gov |
| 3-Bromo-1,2-azaborine derivative | Pd(PtBu₃)₂ | 3-Propyl-1,2-azaborine derivative | 85 | - | nih.gov |
Suzuki-Miyaura Type Couplings (under specific conditions)
Although the Suzuki-Miyaura coupling traditionally employs organoboron reagents, propylzinc bromide can participate in similar transformations under specific conditions. smolecule.com Research has indicated that nickel catalysis can facilitate the coupling of organozinc reagents like propylzinc bromide in Suzuki-Miyaura type reactions. wikipedia.orgsmolecule.com This expands the utility of propylzinc bromide beyond the conventional Negishi coupling.
Alkyl-Alkyl and Alkyl-Aryl Cross-Couplings
Propylzinc bromide is a key reagent in both alkyl-alkyl and alkyl-aryl cross-coupling reactions. mit.edu
Alkyl-Aryl Couplings: As detailed in the Negishi coupling section, the reaction between propylzinc bromide and aryl halides is a well-established method for synthesizing alkylated aromatic compounds. mit.edu The development of specialized catalyst systems has allowed for high selectivity and functional group tolerance in these reactions. organic-chemistry.org
Alkyl-Alkyl Couplings: The formation of a new carbon-carbon bond between two alkyl groups using propylzinc bromide is a challenging yet valuable transformation. core.ac.uk Efficient methods have been developed using specific palladium pre-catalysts, such as Pd-PEPPSI-IPent, which allow for the coupling of unactivated primary alkyl halides with organozinc reagents in THF without the need for additives. core.ac.uk
Regioselective and Chemoselective Coupling Strategies
The ability to control the regioselectivity and chemoselectivity of cross-coupling reactions is crucial for the synthesis of complex molecules.
Regioselectivity: In reactions involving unsymmetrical substrates, the position at which the propyl group is introduced can often be controlled. For example, in the Negishi coupling with certain 1,2-azaborine (B1258123) precursors, propylzinc bromide can be directed to couple regioselectively at a specific carbon atom. nih.govnih.gov Furthermore, catalyst control plays a significant role in determining the regiochemical outcome, such as the high selectivity for branched versus linear products in the coupling of secondary alkylzinc halides. mit.edunih.gov
Chemoselectivity: Propylzinc bromide can be used in sequential cross-coupling reactions where a molecule contains multiple reactive sites. By exploiting the differential reactivity of various leaving groups (e.g., iodide vs. bromide vs. chloride), it is possible to selectively couple at one position while leaving others intact for subsequent transformations. nih.gov For instance, a more reactive leaving group like iodide can be coupled first, followed by a reaction at a less reactive bromide or chloride site. nih.gov The functional group tolerance of propylzinc bromide in Negishi couplings also highlights its chemoselectivity, as it can react in the presence of sensitive groups like esters and nitriles without affecting them. organic-chemistry.orgresearchgate.net
Carbometallation Reactions
Carbometallation involves the addition of an organometallic reagent, such as propylzinc bromide, across a carbon-carbon or carbon-heteroatom multiple bond. researchgate.net This process creates a new organometallic species that can be further functionalized.
Addition to Unsaturated Systems (e.g., Alkenes, Alkynes, Carbonyls, Cyclopropenes)
Addition to Alkenes and Alkynes: Propylzinc bromide can add to unsaturated carbon-carbon bonds, a process known as carbozincation. researchgate.net These reactions are particularly useful for creating more complex organozinc reagents that can then participate in other reactions.
Addition to Carbonyls: Propylzinc bromide can act as a nucleophile and add to the electrophilic carbon of a carbonyl group in aldehydes and ketones. smolecule.comniscpr.res.in This reaction, often mediated by zinc, results in the formation of homoallylic alcohols upon workup. niscpr.res.in The addition is typically irreversible and leads to a change in the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com
Addition to Cyclopropenes: A notable application of carbozincation is the directed addition of organozinc reagents to cyclopropenes. nih.gov This reaction allows for the construction of highly functionalized cyclopropane (B1198618) rings with excellent diastereoselectivity. nih.gov The resulting cyclopropylzinc species can be trapped with various electrophiles, leading to polysubstituted cyclopropanes. nih.govresearchgate.net While many studies have focused on dialkylzinc reagents, protocols using Grignard reagents in the presence of zinc salts to generate the active organozinc species in situ have expanded the scope of this methodology. nih.gov
Regioselectivity and Diastereoselectivity in Carbometallation
Carbometallation reactions, involving the addition of a carbon-metal bond across an unsaturated carbon-carbon bond, are powerful tools for constructing complex molecular architectures. The regioselectivity and diastereoselectivity of these additions are critical for their synthetic utility. Propylzinc bromide, often in conjunction with transition metal catalysts, has been utilized in stereocontrolled carbometallation reactions.
Nickel-catalyzed reactions have demonstrated high regioselectivity. For instance, the diarylation of unactivated olefins in pyridylvinylsilane proceeds with absolute regioselectivity, favoring terminal arylation during the Heck carbometallation step. beilstein-journals.orgcmu.edu This is in contrast to undirected Ni-catalyzed Heck reactions which typically yield internal arylation products. beilstein-journals.orgcmu.edu This high terminal selectivity is attributed to the coordinating effect of the pyridyl group, which helps stabilize the C(sp³)–[Ni] intermediate as a five-membered metallacycle, thereby suppressing β-hydride elimination and guiding the regiochemical outcome. beilstein-journals.orgcmu.educore.ac.uk While these examples focus on arylzinc reagents, the principles extend to alkylzinc halides like propylzinc bromide in related three-component alkylarylation reactions of alkenes. wikipedia.org
The carbometallation of strained ring systems, such as cyclopropenes, also showcases the high degree of stereocontrol achievable. wikipedia.org The addition of organometallic reagents to cyclopropenes can generate new regio- and diastereomers. wikipedia.org The use of directing groups, such as a hydroxyl group on the cyclopropene, can govern both the regioselectivity and diastereoselectivity of the addition, leading to stereodefined cyclopropane derivatives. wikipedia.org The resulting cyclopropyl-zinc intermediate can then be trapped with electrophiles to create multiple controlled stereocenters. wikipedia.org
In a notable example of a hetero-Diels-Alder reaction, propylzinc bromide was used with diisopropylzinc (B128070) and a chiral tartaric acid ester derivative to mediate the cycloaddition of a nitroso compound to a dienol. researchgate.netthieme-connect.de The reaction produced dihydro-1,2-oxazine derivatives with moderate enantioselectivity, demonstrating the influence of the organozinc species on the stereochemical course of the cycloaddition. researchgate.netthieme-connect.de
Table 1: Regioselective Ni-Catalyzed Diarylation of Pyridylvinylsilane
| Aryl Halide | Arylzinc Reagent | Product Yield | Reference |
|---|---|---|---|
| 4-Iodoacetophenone | Phenylzinc chloride | Good | beilstein-journals.org |
| 4-Iodotoluene | 4-Methoxyphenylzinc chloride | Good | beilstein-journals.org |
| Methyl 4-iodobenzoate | 4-Fluorophenylzinc chloride | Good | beilstein-journals.org |
Addition Reactions to Multiple Bonds
Propylzinc bromide readily participates in addition reactions to polarized multiple bonds, such as those in carbonyl compounds and Michael acceptors. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds and stereocenters.
The enantioselective addition of organometallic reagents to carbonyls is a cornerstone of asymmetric synthesis, providing access to chiral secondary alcohols. Propylzinc bromide, like other organozinc reagents, can be used in such transformations, often requiring a chiral ligand or catalyst to induce facial selectivity. tcichemicals.comncl.res.in
The development of ligand-accelerated methods has been pivotal for the catalytic enantioselective addition of organozinc reagents to aldehydes. tcichemicals.com Chiral amino alcohols, for example, can coordinate to the zinc center, creating a chiral environment that directs the addition of the propyl group to one face of the carbonyl substrate. tcichemicals.com
In a related asymmetric transformation, propylzinc bromide was employed as a component in a chiral multinucleating system for the hetero-Diels-Alder reaction of nitrosobenzene (B162901) with a dienol. researchgate.netthieme-connect.de The system, which utilizes a tartaric acid ester as a chiral auxiliary, generates a complex dinuclear zinc species. The addition of propylzinc bromide was found to convert all hydroxy groups into bromozinc alkoxides, which was effective in improving the enantioselectivity of the resulting cycloadduct. researchgate.netthieme-connect.de The reaction achieved up to 80% enantiomeric excess (ee) depending on the solvent used, highlighting the critical role of the zinc reagents in the stereochemical outcome. researchgate.netthieme-connect.de
Table 2: Enantioselective Hetero-Diels-Alder Reaction Using a Propylzinc Bromide-Containing System
| Solvent | Enantiomeric Excess (ee) | Reference |
|---|---|---|
| tert-Butyl methyl ether | 66% | researchgate.netthieme-connect.de |
| Dichloromethane | 79% | researchgate.netthieme-connect.de |
| Toluene | 78% | researchgate.netthieme-connect.de |
| Ethylbenzene | >80% | researchgate.netthieme-connect.de |
| Cumene | >80% | researchgate.netthieme-connect.de |
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com Organozinc reagents, including propylzinc bromide, are effective nucleophiles for this transformation, particularly when activated by a copper catalyst. researchgate.netresearchgate.net
The copper-catalyzed conjugate addition of monoorganozinc bromides to enones is a well-established method for forming carbon-carbon bonds. researchgate.net Research has shown that these reagents exhibit excellent reactivity with β,β-disubstituted enones in the presence of copper(I) salts, leading to the synthesis of cyclic ketones with β-quaternary centers in good yields and high diastereoselectivities (up to 20:1). researchgate.net The use of a polar aprotic solvent like N,N-dimethylacetamide (DMA) can significantly improve the reaction efficiency. researchgate.net The reaction proceeds via the formation of a copper-zinc intermediate, which then adds to the Michael acceptor. researchgate.net
An asymmetric Michael addition involving propylzinc bromide has also been reported, indicating that chiral ligands can be employed to control the stereochemistry of the newly formed stereocenter. beilstein-journals.org
Cyclopropanation Reactions
Cyclopropane rings are valuable structural motifs in many natural products and pharmaceuticals. Propylzinc bromide is implicated in cyclopropanation reactions, particularly in variations of the Simmons-Smith reaction and in intramolecular cyclization strategies.
The Simmons-Smith reaction is a classic method for converting alkenes into cyclopropanes using a zinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgtcichemicals.commdpi.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org A common and effective modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) in place of the zinc-copper couple. wikipedia.orgtcichemicals.com
While propylzinc bromide itself is not a direct precursor for the methylene (B1212753) carbenoid (ICH₂ZnI), organozinc reagents play a central role in the reaction's mechanism and in modern, asymmetric variants. The active species is an organozinc carbenoid, and additives can influence its reactivity and selectivity. researchgate.netrsc.org
In the development of an asymmetric Simmons-Smith reaction, a procedure involving the successive treatment of an allylic alcohol with diethylzinc, a chiral tartrate ester, and then a second organozinc reagent was developed. nii.ac.jp In a related asymmetric hetero-Diels-Alder reaction that builds on the same principles, propylzinc bromide was used in conjunction with diisopropylzinc to form a reactive, chiral dinucleating zinc complex. researchgate.net This demonstrates that alkylzinc halides like propylzinc bromide can be integral components of complex catalytic systems used in stereoselective transformations that are mechanistically related to Simmons-Smith-type reactivity. researchgate.net
Intramolecular cyclopropanation provides an efficient route to bicyclic and polycyclic systems containing a cyclopropane ring. thieme-connect.deresearchgate.net These reactions often involve the generation of a carbenoid species from a tethered precursor, which then adds to an internal double bond.
While direct examples of intramolecular cyclopropanation of an olefin using propylzinc bromide as the primary reagent are not prevalent, its role in related intramolecular cyclizations is documented. In a key step for the synthesis of dehydromuscone, an intermediate for the fragrance muscone, 2,15-hexadecanedione (B93339) undergoes an intramolecular ring formation reaction in the presence of n-propylzinc bromide. This reaction, which proceeds at elevated temperatures, yields a mixture of cyclopentadecenone isomers, effectively forming a large ring through an intramolecular carbon-carbon bond formation mediated by the organozinc reagent. This transformation showcases the ability of propylzinc bromide to facilitate complex intramolecular cyclizations, a strategy conceptually related to intramolecular cyclopropanation.
Derivatization and Functionalization Strategies
Alkylation of Amide Derivatives
The direct N-alkylation of amides is a challenging transformation due to the low nucleophilicity of the amide nitrogen. Traditional methods often require strong bases to deprotonate the amide, forming a more reactive amidate anion. However, modern catalytic approaches offer milder and more functional-group-tolerant alternatives.
A significant advancement in this area is the nickel-catalyzed alkylation of activated amide derivatives using organozinc reagents. acs.orgescholarship.orgsci-hub.se This methodology facilitates the formation of ketones from amides that have been activated with groups such as tosyl (Ts) or tert-butoxycarbonyl (Boc). sci-hub.sesigmaaldrich.com The reaction proceeds at ambient temperature and demonstrates broad scope for both the organozinc nucleophile and the amide substrate. acs.orgsci-hub.se For instance, n-propylzinc bromide can be effectively coupled with an N-Boc, N-methyl benzamide (B126) derivative in the presence of a nickel catalyst to furnish the corresponding propyl ketone in high yield. sci-hub.se This strategy circumvents the need for harsh, pyrophoric organometallic reagents and expands the utility of stable amide precursors in complex synthesis. sci-hub.se
| Amide Substrate | Organozinc Reagent | Catalyst System | Product | Yield |
|---|---|---|---|---|
| N-Boc, N-methyl-4-methoxybenzamide | n-Propylzinc bromide | Ni(acac)2 / bathophenanthroline | 1-(4-methoxyphenyl)butan-1-one | 80% |
Late-Stage Functionalization of Complex Molecular Architectures (e.g., Natural Products, Heterocycles, Drug-like Molecules)
Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and chemical biology. scispace.commpg.de It allows for the direct modification of complex, high-value molecules at a late step in a synthetic sequence, thereby avoiding lengthy de novo synthesis for each new analogue. mpg.denih.gov Propylzinc bromide and its derivatives are key reagents in LSF, enabling the introduction of propyl groups into diverse molecular scaffolds through transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov
Functionalization of Heterocycles: Heterocyclic moieties are ubiquitous in pharmaceuticals. The Negishi cross-coupling reaction provides a robust method for their functionalization. wikipedia.org Research has shown that n-propylzinc bromide can be efficiently coupled with halogenated heterocycles, such as 3-bromo-1,2-azaborines, in the presence of a palladium catalyst like Pd(PtBu₃)₂. nih.govnih.gov This specific reaction proceeds with high efficiency, affording the C3-propylated azaborine with an isolated yield of 76–85%. nih.govnih.gov The methodology is tolerant of sensitive functional groups, including the reactive B-H and B-Cl bonds present in the heterocyclic substrate, demonstrating its utility for the strategic modification of complex boron-containing materials. nih.gov Furthermore, functionalized reagents like 3-cyanopropylzinc bromide have been used to alkylate other N-heterocycles, showcasing the versatility of this approach. chemrxiv.org
| Heterocyclic Substrate | Organozinc Reagent | Catalyst System | Product | Isolated Yield |
|---|---|---|---|---|
| 3-bromo-1-(tert-butyldimethylsilyl)-1,2-dihydro-1,2-azaborine | n-Propylzinc bromide | Pd(PtBu3)2 in THF | 3-propyl-1-(tert-butyldimethylsilyl)-1,2-dihydro-1,2-azaborine | 85% |
Functionalization of Drug-like Molecules and Natural Products: The ability to modify drug candidates and natural products at a late stage can dramatically accelerate the drug discovery process. scispace.com Cobalt-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. nih.govnih.gov A notable strategy involves the reaction of alkylzinc reagents with pyridine (B92270) phosphonium (B103445) salts, which can be generated directly from the C–H bonds of complex pyridine-containing molecules. nih.gov This approach has been successfully applied to the LSF of marketed pharmaceuticals. For example, the antihistamine chlorphenamine was butylated in good yield using n-butylzinc chloride, demonstrating the feasibility of modifying intricate drug structures at room temperature. nih.gov This highlights a general strategy where propylzinc bromide could be similarly employed to generate novel analogues of existing drugs. This method is particularly valuable as it functionalizes the 4-position of pyridines, which can be challenging to access through traditional means. nih.gov
Spectroscopic and Computational Elucidation of Propylzinc Bromide Behavior
Spectroscopic Characterization Techniques Applied to Organozinc Bromides
A suite of spectroscopic techniques has been employed to probe the multifaceted nature of organozinc bromides. These methods provide valuable insights into the molecular structure, bonding, and dynamics of these reagents.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of propylzinc bromide in solution. Organozinc halides, such as propylzinc bromide, are known to exist in a dynamic equilibrium in solution, commonly referred to as the Schlenk equilibrium. wiley.comnih.gov This equilibrium involves the disproportionation of the alkylzinc halide into a dialkylzinc species and a zinc dihalide.
The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. In coordinating solvents like tetrahydrofuran (B95107) (THF), the zinc center typically coordinates with solvent molecules.
¹H and ¹³C NMR spectroscopy are instrumental in characterizing the species present in this equilibrium. While specific NMR data for propylzinc bromide is not extensively reported in the literature, the expected chemical shifts can be inferred from data on related compounds like n-propyl bromide and general principles of organometallic NMR spectroscopy. docbrown.infolibretexts.orgnetlify.appmsu.edu The protons and carbons on the propyl group closest to the electropositive zinc atom are expected to be the most deshielded and thus appear at a higher chemical shift (downfield).
Interactive Data Table: Estimated ¹H and ¹³C NMR Chemical Shifts for n-Propylzinc Bromide in THF
| Atom | Estimated ¹H Chemical Shift (δ, ppm) | Estimated ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| α-CH₂ | ~0.5 - 1.5 | ~10 - 20 | Triplet |
| β-CH₂ | ~1.3 - 1.8 | ~15 - 25 | Sextet |
| γ-CH₃ | ~0.8 - 1.2 | ~10 - 15 | Triplet |
Note: These are estimated values and can vary depending on the exact position of the Schlenk equilibrium and the concentration.
Advanced NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), can be employed to distinguish between the different species in the Schlenk equilibrium based on their different diffusion coefficients. wiley.com
Infrared (IR) spectroscopy provides valuable information about the bonding within the propylzinc bromide molecule by probing its vibrational frequencies. msu.edu The IR spectrum of propylzinc bromide is expected to be dominated by the vibrational modes of the propyl group. However, the C-Zn stretching frequency is of particular interest as it directly probes the carbon-zinc bond.
The characteristic vibrational frequencies for the propyl group include C-H stretching, bending, and rocking modes. missouri.eduvscht.cznist.govamazonaws.com The C-Zn stretching vibration in alkylzinc compounds typically appears in the far-infrared region of the spectrum, usually between 400 and 600 cm⁻¹.
Interactive Data Table: Expected Characteristic IR Absorption Frequencies for Propylzinc Bromide
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| CH₂ bend (scissoring) | ~1465 | Medium |
| CH₃ bend (asymmetric) | ~1450 | Medium |
| CH₃ bend (symmetric) | ~1375 | Medium |
| C-Zn stretch | 400 - 600 | Medium-Weak |
| C-Br stretch | 500 - 600 | Strong |
Note: The exact positions of these absorptions can be influenced by the coordination environment of the zinc atom.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of propylzinc bromide. wikipedia.org Upon ionization in the mass spectrometer, the molecular ion of propylzinc bromide is expected to undergo fragmentation through various pathways.
Due to the presence of two major isotopes of bromine (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, the molecular ion peak and any bromine-containing fragments will appear as a characteristic pair of peaks (an M and M+2 peak) of roughly equal intensity. researchgate.netdocbrown.infonist.govyoutube.comnih.gov The fragmentation of the propyl group is expected to follow patterns similar to those observed for n-propyl bromide, with the formation of stable carbocations. msu.edu Cleavage of the C-Zn bond is also a likely fragmentation pathway.
Interactive Data Table: Expected m/z Values for Key Fragments of n-Propylzinc Bromide in Mass Spectrometry
| m/z Value | Corresponding Fragment Ion | Notes |
| 188/190 | [CH₃CH₂CH₂Zn⁷⁹Br]⁺ / [CH₃CH₂CH₂Zn⁸¹Br]⁺ | Molecular ion (M⁺, M+2) |
| 145/147 | [Zn⁷⁹Br]⁺ / [Zn⁸¹Br]⁺ | Loss of the propyl radical |
| 107 | [CH₃CH₂CH₂Zn]⁺ | Loss of the bromine radical |
| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation, often a base peak |
| 29 | [CH₃CH₂]⁺ | Ethyl cation |
Note: The relative intensities of these fragments will depend on the ionization method and energy.
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a valuable tool for probing the local coordination environment and oxidation state of the zinc atom in propylzinc bromide solutions. netlify.app By tuning the X-ray energy around the zinc K-edge, transitions of core electrons to unoccupied orbitals can be observed. The energy and shape of the absorption edge are sensitive to the geometry and nature of the ligands surrounding the zinc atom. nih.govprinceton.edunih.gov
For propylzinc bromide in a coordinating solvent like THF, XANES can provide information on the coordination number of the zinc center (e.g., whether it is tetracoordinate) and the nature of the coordinating species (the propyl group, the bromide, and THF molecules). This technique is particularly useful for studying species in solution without the need for crystalline samples.
Gas-phase Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy is a sophisticated technique used to obtain infrared spectra of mass-selected ions in the gas phase. rsc.orgresearchgate.netnih.govrsc.orgmpg.de This method allows for the study of the intrinsic structure of the propylzinc bromide cation, free from solvent effects.
In an IRMPD experiment, propylzinc bromide cations are generated, isolated in an ion trap, and then irradiated with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to dissociation. By monitoring the fragmentation as a function of the laser wavelength, a vibrational spectrum is obtained. This experimental spectrum can then be compared with theoretical spectra calculated for different possible structures to determine the most stable gas-phase conformation of the ion.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), play a crucial role in complementing experimental data and providing deeper insights into the behavior of propylzinc bromide. msu.eduresearchgate.netnih.gov These methods can be used to model the geometric structures, vibrational frequencies, and electronic properties of the various species involved in the Schlenk equilibrium.
Computational studies can predict NMR chemical shifts and IR vibrational frequencies, which aids in the interpretation of experimental spectra. nih.govresearchgate.netchemicalbook.com Furthermore, the energetics of the Schlenk equilibrium, including the relative stabilities of the monomer, dimer, and disproportionation products, can be calculated. These calculations can also model the coordination of solvent molecules to the zinc center and elucidate the mechanism of ligand exchange.
By combining theoretical calculations with experimental results, a more complete and detailed picture of the structure, bonding, and dynamics of propylzinc bromide can be achieved.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of reactions involving organozinc reagents. While specific DFT studies focusing solely on propylzinc bromide are not extensively documented in publicly available research, the principles can be understood from studies on similar organozinc compounds.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states, which are critical for understanding reaction kinetics. For organozinc reagents, DFT has been employed to study mechanisms such as the Schlenk equilibrium and Negishi coupling. These calculations can reveal the step-by-step process of bond formation and breaking, providing insights into the atomistic details of the reaction pathway.
Research on organozincate reagents has demonstrated the utility of DFT in understanding the factors that influence activation energy. For instance, in halogen-zinc exchange reactions, the nature of the alkyl group on the zinc atom can significantly affect the reaction barrier. Studies have shown that bulkier alkyl groups, such as isopropyl, can lower the activation energy compared to smaller groups like methyl or ethyl. nih.gov This is attributed to the influence of the alkyl group on the deformation energy of the reagent during the reaction. nih.gov
Table 1: Representative Activation Energy Contributions in Halogen-Zinc Exchange Reactions
| Alkyl Group on Zinc | Effect on Deformation Energy (DEF) | Effect on Interaction Energy (INT) | Overall Effect on Activation Energy |
|---|---|---|---|
| Methyl | Higher DEF | - | Higher Activation Energy |
| Ethyl | Intermediate DEF | - | Intermediate Activation Energy |
| Isopropyl | Lower DEF | - | Lower Activation Energy |
| tert-Butyl | Lowest DEF | - | Lowest Activation Energy |
Note: This table is a generalized representation based on findings for various organozincate reagents and is intended to illustrate the principles of DFT analysis in this context.
Ab Initio Molecular Dynamics (AIMD) for Solution Structures and Solvation States
The behavior of organozinc reagents like propylzinc bromide in solution is complex, involving dynamic equilibria between various species. Ab initio molecular dynamics (AIMD) simulations are a powerful computational method for studying these dynamic processes, as they account for the explicit interaction between the solute and solvent molecules.
AIMD simulations have been successfully used to characterize the Schlenk equilibrium, which involves the disproportionation of an organometallic halide into its corresponding diorganometallic and metal dihalide species. For example, in studies of methylmagnesium chloride (CH₃MgCl) in THF, AIMD has shown the dynamic exchange of THF molecules in the solvation shell of the magnesium atom. acs.org The number of coordinating solvent molecules can influence the stability and structure of the organometallic complexes. acs.org It is reasonable to infer that propylzinc bromide would exhibit similar dynamic behavior in solution, with THF molecules coordinating to the zinc atom and participating in the solvation shell.
Linear Free Energy Relationships (LFER) and Hammett Studies for Mechanistic Insights
Linear Free Energy Relationships (LFERs) are a cornerstone of physical organic chemistry, providing a framework to quantitatively relate reaction rates and equilibria to the electronic properties of reactants. The Hammett equation is a well-known example of an LFER that correlates the reaction rates or equilibrium constants of substituted aromatic compounds.
While Hammett studies are most directly applicable to reactions involving aromatic systems, the principles of LFER can be extended to organometallic reactions to gain mechanistic insights. By systematically varying substituents on a reactant and measuring the corresponding changes in reaction rate or equilibrium, it is possible to probe the electronic demands of the transition state.
Specific LFER or Hammett studies involving propylzinc bromide are not prominently featured in the scientific literature. However, the conceptual approach is valuable. For instance, in a hypothetical study on the reaction of a series of substituted aryl halides with propylzinc bromide in a cross-coupling reaction, a Hammett plot could be constructed. The sign and magnitude of the reaction constant (ρ) would provide information about the charge development in the rate-determining step. A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups on the aryl halide, suggesting the development of negative charge at the reaction center in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the buildup of positive charge.
Computational Modeling of Zinc Coordination Environments and Ligand Interactions
The coordination environment of the zinc atom in propylzinc bromide plays a pivotal role in its reactivity. Computational modeling provides a powerful means to investigate the geometry of the zinc center and its interactions with various ligands, including solvent molecules and other reagents.
In organozinc compounds, the zinc atom typically adopts a coordination number that satisfies its Lewis acidic character. In the solid state, organozinc halides can form dimeric or polymeric structures with bridging halide atoms. In coordinating solvents like THF, the solvent molecules compete with the halide for coordination sites on the zinc atom, often leading to monomeric species with a tetracoordinate zinc center.
Computational models, often based on DFT, can be used to predict the most stable coordination geometries. For example, calculations can determine the relative energies of different solvated forms of propylzinc bromide, such as propyl-Zn(Br)(THF)₂ versus propyl-Zn(Br)(THF)₃. These models can also elucidate the nature of the bonding between the zinc atom and its ligands, providing insights into the electronic structure of the complex.
The interaction with other ligands, such as those present in a catalytic cycle, can also be modeled. For instance, in a Negishi cross-coupling reaction, the transmetalation step involves the transfer of the propyl group from zinc to a palladium catalyst. Computational modeling can be used to study the structure of the intermediate zincate species and the transition state for the transmetalation, helping to rationalize the observed reactivity and selectivity of the reaction.
Advanced Concepts and Future Trajectories in Propylzinc Bromide Research
Development of Sustainable and Green Methodologies for Organozinc Synthesis
The imperative for environmentally benign chemical processes has spurred the development of sustainable methods for generating organozinc reagents like propylzinc bromide. A significant area of progress lies in the use of alternative reaction media, moving away from volatile organic solvents.
Aqueous Media and Micellar Catalysis:
Traditionally, the synthesis of water-sensitive organozinc reagents in aqueous environments was considered unfeasible. However, the advent of micellar catalysis has revolutionized this paradigm. This technique utilizes surfactants to form micelles in water, creating nanoreactors that can solubilize organic substrates and facilitate reactions. acsgcipr.orgnih.gov For instance, Negishi-like cross-couplings between alkyl and aryl bromides have been successfully achieved in water at room temperature. nih.gov The use of specific surfactants, such as Brij 30, has been shown to be crucial for the success of these reactions, enabling the in situ formation of organozinc intermediates from alkyl bromides and their subsequent coupling. nih.gov This approach not only eliminates the need for anhydrous organic solvents but also often proceeds under milder conditions. acsgcipr.org
The Lipshutz group has been at the forefront of developing "designer" surfactants that further enhance the efficiency and sustainability of these aqueous reactions. princeton.edu These methodologies align with the principles of green chemistry by reducing waste, minimizing the use of hazardous substances, and often allowing for catalyst and solvent recycling. nih.govprinceton.edu
Catalytic Innovations and Ligand Design for Enhanced Reactivity and Selectivity
Innovations in catalyst and ligand design are pivotal for improving the reactivity and selectivity of reactions involving propylzinc bromide. These advancements are expanding the scope of accessible chemical transformations.
Exploration of Non-Palladium Catalysts (e.g., Nickel, Cobalt)
While palladium has been the dominant catalyst in cross-coupling reactions, the exploration of more abundant and cost-effective first-row transition metals like nickel and cobalt is a burgeoning area of research.
Nickel Catalysis: Nickel catalysts have proven effective in Negishi cross-coupling reactions of organozinc reagents. organic-chemistry.orgyoutube.com Mechanistic investigations into nickel-catalyzed arylations of propargylic bromides have revealed complex pathways, including the potential for radical chain mechanisms. nih.gov Nickel catalysis is also central to the development of cross-electrophile coupling reactions, which directly couple two different electrophiles, thereby avoiding the pre-formation of an organometallic nucleophile. nih.govnih.gov
Cobalt Catalysis: Cobalt-based catalytic systems have also emerged as powerful tools for cross-coupling reactions involving functionalized alkylzinc reagents with (hetero)aryl halides. nih.gov These reactions often exhibit high functional group tolerance and can proceed with excellent diastereoselectivity. nih.gov The development of cobalt catalysts provides a valuable alternative to palladium, expanding the repertoire of synthetic chemists. princeton.edu
Rational Design of Stereocontrol Ligands
The synthesis of chiral molecules with high enantiopurity is a cornerstone of modern organic chemistry. The rational design of chiral ligands that can effectively control the stereochemical outcome of reactions involving propylzinc bromide is a key area of focus. A logic-guided approach to chiral ligand design for the asymmetric addition of diethylzinc (B1219324) to benzaldehyde has been described, providing a framework for the rational development of highly enantioselective catalysts. researchgate.net The complexity of many catalytic processes often necessitates a combination of rational design and empirical screening to identify optimal ligands. nih.gov The development of nonsymmetrical modular ligands, such as P,N-ligands, has provided new avenues for achieving high enantioselectivity in various metal-catalyzed reactions. nih.gov
Mechanistic Disentanglement and Understanding of Complex Reaction Systems
A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods.
Tandem Reactions: Tandem reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to building molecular complexity. rsc.org Organozinc reagents are particularly well-suited for tandem reactions due to their functional group tolerance. rsc.org A common strategy involves the initial nucleophilic addition of an organozinc reagent to a π-system, generating a new organozinc intermediate that is then trapped by an electrophile. rsc.org For example, the enantioselective addition of organozinc reagents to 2-alkynyl benzaldehydes can be followed by a regioselective cyclization to furnish chiral 1,3-dihydroisobenzofurans in a one-pot process. nih.gov
Cross-Electrophile Coupling: The mechanism of cross-electrophile coupling has been a subject of intense study. These reactions avoid the need for pre-formed organometallic reagents by coupling two different electrophiles in the presence of a reducing agent. nih.govwisc.edu Mechanistic studies suggest that these reactions can proceed through radical-chain pathways. nih.govwisc.edu For instance, in some nickel-catalyzed systems, an arylnickel intermediate is proposed to react with an alkyl radical to form the cross-coupled product. nih.gov Understanding these intricate mechanisms is key to expanding the scope and predictability of this powerful synthetic strategy.
Expansion of Precursor Diversity for Organozinc Reagent Generation
Traditionally, organozinc reagents have been prepared from organic iodides. However, recent advancements have expanded the range of suitable precursors, increasing the versatility and accessibility of these reagents.
The direct insertion of zinc into less reactive organic bromides and even chlorides has been made more efficient through the use of activating agents like lithium chloride or by employing highly reactive "Rieke zinc". sigmaaldrich.comorganicreactions.org Furthermore, methods have been developed to generate organozinc reagents from precursors other than organic halides. For example, arylsulfonium salts have been shown to react with zinc powder under nickel catalysis to produce arylzinc triflates. kyoto-u.ac.jp Functional group exchange reactions, such as the transmetalation from organoboron compounds, also provide an alternative route to organozinc reagents. wikipedia.org
Novel Applications Beyond Traditional Carbon-Carbon Bond Formation
The utility of organozinc reagents is extending beyond their traditional role in C-C bond formation into the realm of materials science and the synthesis of novel inorganic and organometallic structures.
Synthesis of Functional Materials and Coordination Polymers: Organozinc compounds are valuable precursors for the synthesis of functional materials. For instance, they can be employed in the synthesis of polymers with specific end-group functionalities. cmu.edursc.org In the field of coordination chemistry, organozinc precursors are used to construct coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.orgnih.gov These materials have a wide range of potential applications, including in catalysis, gas storage, and sensing.
Zinc Sulfinates: A notable application is the synthesis of zinc sulfinates. These compounds can be prepared from the corresponding sulfonyl chlorides by treatment with zinc dust. nih.govresearchgate.net Zinc sulfinates serve as valuable reagents for the generation of radical species in organic synthesis. nih.govresearchgate.net
Addressing Challenges in Stability and Handling of Organozinc Bromides
Organozinc bromides, including propylzinc bromide, are powerful reagents in organic synthesis, valued for their role in forming carbon-carbon bonds with high functional group tolerance. wikipedia.org However, their utility is intrinsically linked to challenges concerning their stability and handling. These compounds are notoriously sensitive to atmospheric conditions, necessitating specialized techniques to prevent decomposition and ensure reactivity. wikipedia.org
A primary challenge is their pyrophoric nature and sensitivity to both oxygen and moisture. wikipedia.org Exposure to air can lead to rapid degradation of the organozinc reagent, diminishing its effectiveness in chemical reactions. Similarly, organozinc compounds are unstable in the presence of protic solvents, such as water and alcohols, which cause protonolysis of the carbon-zinc bond. wikipedia.org This reactivity necessitates that these reagents be prepared and handled under strictly controlled, air-free conditions. wikipedia.orgcaltech.edu
To overcome these stability issues, several handling techniques and stabilization strategies have been developed. The most fundamental approach is the rigorous use of an inert atmosphere. kindle-tech.com This involves replacing the reactive air in the reaction vessel with an inert gas, most commonly argon or nitrogen. kindle-tech.com
Inert Atmosphere Techniques:
Specialized laboratory equipment is employed to maintain an oxygen- and moisture-free environment.
Gloveboxes: These are sealed enclosures filled with an inert gas, providing a controlled environment for manipulating highly air-sensitive materials for extended periods. kindle-tech.com
Schlenk Lines: A Schlenk line is a dual-manifold apparatus that allows for the evacuation of air from a reaction flask and its subsequent refilling with an inert gas. caltech.edukindle-tech.com This vacuum-purge cycle can be repeated to ensure the thorough removal of atmospheric contaminants. kindle-tech.com
Syringe and Cannula Techniques: Reagents are often transferred between vessels using gas-tight syringes or cannulas under a positive pressure of inert gas to prevent the introduction of air. youtube.comlibretexts.org This involves using techniques like creating an "inert gas buffer" in the syringe before and after transferring the reagent. libretexts.org
The success of these techniques hinges on the use of properly prepared equipment and materials. All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying, to remove adsorbed moisture. youtube.comlibretexts.org Solvents must be deoxygenated and dried using appropriate methods before use.
Stabilization Strategies:
Beyond careful handling, research has focused on enhancing the intrinsic stability of organozinc reagents.
In Situ Preparation: Due to their often-limited stability, organozinc reagents are frequently prepared in situ, meaning they are generated directly in the reaction mixture and consumed immediately by the substrate. wikipedia.org This approach minimizes the potential for decomposition during isolation and storage. The Barbier reaction is a classic example of a one-pot process where the organozinc reagent is generated in the presence of the carbonyl substrate. libretexts.org
Use of Additives and Stabilizing Agents: The stability and reactivity of organozinc bromides can be significantly influenced by the presence of certain salts and coordinating ligands.
Pivalates (OPiv): Recent research has demonstrated that converting organozinc halides to organozinc pivalates can dramatically enhance their stability. These solid alkylzinc pivalates exhibit increased resistance to air and moisture compared to their halide counterparts. nih.govrsc.org This stabilization is attributed to the coordination of the pivalate anion to the zinc center. rsc.org
The choice of preparative route also plays a critical role. The use of highly activated zinc, such as Rieke® Zinc, allows for the direct insertion of zinc into organic bromides under milder conditions and tolerates a wider array of functional groups, leading to more stable and functionalized organozinc reagents.
The following table summarizes the primary methods employed to address the stability and handling challenges of organozinc bromides.
| Challenge | Mitigation Technique/Strategy | Description |
| Sensitivity to Air (Oxygen) | Inert Atmosphere Handling (Glovebox, Schlenk Line) | Physical isolation of the reagent from the atmosphere by performing all manipulations in a sealed environment purged with an inert gas like argon or nitrogen. kindle-tech.com |
| Sensitivity to Moisture (Protic Solvents) | Use of Dry Glassware and Solvents | All equipment is flame- or oven-dried immediately before use, and solvents are rigorously dried and deoxygenated to prevent protonolysis of the C-Zn bond. youtube.com |
| Inherent Instability / Limited Shelf-life | In Situ Preparation | The organozinc reagent is generated in the reaction flask and consumed as it is formed, avoiding the need for isolation and storage. wikipedia.org |
| Inherent Instability / Limited Shelf-life | Formation of Stabilized Adducts/Complexes | Addition of salts like LiCl to improve solubility and stability, or conversion to more robust species like alkylzinc pivalates, which show enhanced air and moisture stability. nih.govnih.govrsc.org |
| Safe Transfer | Syringe and Cannula Techniques | Use of gas-tight syringes and double-tipped needles (cannulas) under positive inert gas pressure to transfer solutions without exposure to the atmosphere. libretexts.org |
Q & A
Q. How can computational models complement experimental data in predicting zinc bromide’s behavior in non-aqueous solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
